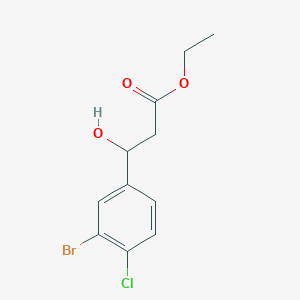

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 4-positions, respectively, and a hydroxypropanoate ester moiety. These compounds are typically synthesized via catalytic asymmetric methods or derivatization of β-ketoesters, as seen in the enantio-relay catalyzed processes described in .

Properties

Molecular Formula |

C11H12BrClO3 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

COCIZDRYTMOFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method is the esterification of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3-(3-Bromo-4-chlorophenyl)-3-oxopropanoate.

Reduction: Formation of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. The hydroxypropanoate ester group may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., NO₂, CF₃, Cl, Br) enhance electrophilicity, aiding in nucleophilic reactions or hydrogen bonding.

- Steric hindrance (e.g., 2,6-diCl) reduces reaction rates in crowded environments but improves enantioselectivity in asymmetric catalysis .

Spectroscopic and Configurational Analysis

The absolute configuration of β-hydroxy esters is often determined using Mosher’s ester derivatization followed by ¹H-NMR and ¹⁹F-NMR. For example:

- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e: Methoxy protons in Mosher’s esters appear at 3.43 ppm (shielded), confirming the (S)-configuration .

- Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i: ¹⁹F-NMR signals at −71.49 ppm (deshielded) correlate with the (S)-configuration .

In contrast, ethyl 3-[(dioxolan-4-yl)]-2,2-difluoro-3-hydroxypropanoate () exhibits distinct ¹⁹F-NMR shifts due to difluoro groups, enabling diastereomer separation .

Functional Group Comparisons

- 3-Hydroxypropanoate vs. 3-Oxopropanoate: The hydroxyl group in 3-hydroxypropanoate enables hydrogen bonding and chiral resolution, while the ketone in 3-oxopropanoate participates in nucleophilic additions .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) offer stability and ease of handling compared to free acids, which are prone to decarboxylation .

Biological Activity

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxypropanoate structure with a phenyl ring substituted by bromine and chlorine atoms. The molecular formula is with a molecular weight of approximately 307.57 g/mol. The presence of halogen substituents significantly influences the compound's reactivity and interaction with biological targets.

Structural Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Contains both bromine and chlorine on the phenyl ring | |

| Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate | Different halogen combination affects reactivity | |

| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | Lacks bromine substitution, simpler structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity, potentially modulating enzymatic activity and influencing metabolic pathways.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that compounds with similar structures often exhibit significant interactions with enzymes involved in metabolic processes. This compound has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in drug development contexts .

- Pharmacological Applications : The compound has shown promise in various pharmacological applications, including anti-cancer and anti-inflammatory activities. Its structural characteristics allow it to target specific pathways involved in disease processes, making it a candidate for further investigation in therapeutic settings .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways, which is common among halogenated phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.